Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclocondensation of 3-chloro-5-phenyl-7-(trifluoromethyl)pyrazole with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction of the benzothiophene moiety: The benzothiophene ring is introduced through a series of reactions, including halogenation and subsequent cyclization.
Coupling reactions: The final step involves coupling the pyrazolo[1,5-a]pyrimidine core with the benzothiophene moiety using suitable coupling agents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chloro group in the pyrazolo[1,5-a]pyrimidine core can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and processes.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Benzothiophene derivatives: Compounds with a benzothiophene moiety exhibit diverse biological activities, including anticancer and antimicrobial properties.
Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22ClF3N4O3S |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
ethyl 2-[[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H22ClF3N4O3S/c1-3-37-25(36)19-15-10-9-13(2)11-17(15)38-24(19)32-23(35)21-20(27)22-31-16(14-7-5-4-6-8-14)12-18(26(28,29)30)34(22)33-21/h4-8,12-13H,3,9-11H2,1-2H3,(H,32,35) |
InChI Key |
GACIRDUNUQTKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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